LogP Differentiation: Methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate Occupies a Favorable Lipophilicity Window Between 5-Benzyl and 5-Phenyl Analogues
The target compound exhibits a LogP of 3.85 (ChemSrc) to 3.90 (PubChem XLogP3), placing it in a distinguishable lipophilicity range compared to three closely related 2-aminothiophene-3-carboxylate building blocks [1]. The 5-benzyl analog (CAS 350988-48-6) has a lower LogP of 2.71 (ChemScene computed), which may reduce membrane permeability but improve aqueous solubility. The 5-phenyl analog (CAS 61325-02-8) with its smaller aromatic surface lacks a reliable publicly reported LogP but is expected to be lower than 3.0 based on its molecular formula (C12H11NO2S). The ethyl ester variant (CAS 884497-37-4) shows a LogP of 4.86 (Hit2Lead), indicating excessive lipophilicity that may introduce solubility and promiscuity risks. The target compound's LogP of 3.85 is closest to the optimal range for CNS drug candidates (1.5–4.0) and oral bioavailability (1.35–3.5), making it the most balanced choice among this analog set for lead optimization campaigns targeting intracellular targets [2].
| Evidence Dimension | LogP (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | LogP 3.85 (ChemSrc); XLogP3 3.90 (PubChem) |
| Comparator Or Baseline | 5-Benzyl analog (CAS 350988-48-6): LogP 2.71; 5-Phenyl analog (CAS 61325-02-8): LogP not publicly available (estimated < 3.0); Ethyl ester variant (CAS 884497-37-4): LogP 4.86 |
| Quantified Difference | ΔLogP = +1.14 vs. 5-benzyl analog; ΔLogP = −1.01 vs. ethyl ester variant |
| Conditions | Computed values from ChemSrc, PubChem (XLogP3), Hit2Lead, and ChemScene vendor databases |
Why This Matters
The intermediate LogP of the target compound balances membrane permeability with aqueous solubility, reducing the risk of both poor absorption and non-specific binding compared to more or less lipophilic analogs.
- [1] PubChem. Methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate (CID 3518251). XLogP3-AA: 3.9. https://pubchem.ncbi.nlm.nih.gov/compound/884497-36-3 (accessed 2026). View Source
- [2] C. A. Lipinski, F. Lombardo, B. W. Dominy, and P. J. Feeney, 'Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings,' Adv. Drug Deliv. Rev., vol. 46, no. 1–3, pp. 3–26, 2001. View Source
